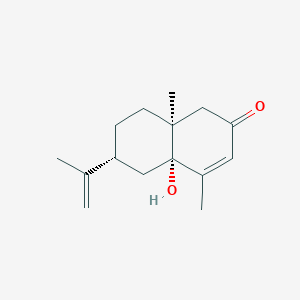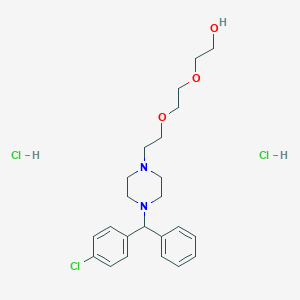
beta-Rotunol
概要
説明
Synthesis Analysis
The synthesis of Beta-Rotunol has been approached through various methods, aiming to replicate the natural compound's structure and characteristics. A pivotal study demonstrated the synthesis of Beta- and Alpha-Rotunols, revising the structure of a related metabolite, indicating the complexity and the depth of research required to synthesize these compounds accurately (Murai, Ono, Abiko, & Masamune, 1982). Another approach involved starting from santonin to achieve the synthesis of (+)-Anhydro-beta-rotunol along with diastereomers of 6,11-spirovetivadiene, showcasing the versatility in synthetic methods (Blay et al., 2004).
科学的研究の応用
Synthesis and Structural Analysis :
- Murai, Ono, Abiko, and Masamune (1982) describe the synthesis of β- and α-rotunols, revising the structure of a stress metabolite “1-keto-α-cyperone” isolated from tobacco (Murai, Ono, Abiko, & Masamune, 1982).
- Hiking, Aota, Kuwano, and Takemoto (1971) isolated α-rotunol and β-rotunol from nutgrass, determining their structures through spectral properties and chemical transformations (Hiking, Aota, Kuwano, & Takemoto, 1971).
- Blay et al. (2004) achieved the synthesis of (+)-anhydro-beta-rotunol and its diastereomers from santonin, outlining the key steps in this process (Blay et al., 2004).
Antifungal and Anti-inflammatory Properties :
- Harris and Dennis (1976) tested the antifungal activity of post-infectional metabolites, including anhydro-β-rotunol, against various potato pathogens. These compounds exhibited significant antifungal activity, although the presence of organic nutrients decreased their effectiveness in some cases (Harris & Dennis, 1976).
- Chen et al. (2013) isolated compounds, including (+)-anhydro-β-rotunol, from the roots of Solanum erianthum, demonstrating their anti-inflammatory activity in cell-based assays (Chen et al., 2013).
Safety and Hazards
Beta-Rotunol is a controlled substance and not for sale in certain territories . In case of exposure, immediate medical attention is required . For eye exposure, it is recommended to flush eyes with plenty of water for at least 15 minutes . For skin exposure, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . If ingested, do NOT induce vomiting . If inhaled, remove from exposure and move to fresh air immediately .
作用機序
Target of Action
Beta-Rotunol is a natural product of Cyperus, Cyperaceae . It primarily targets the IL-10 pathway and inhibits the production of cyclooxygenase-2 . The IL-10 pathway plays a crucial role in controlling inflammation in the body, while cyclooxygenase-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation.
Mode of Action
Beta-Rotunol interacts with its targets by inhibiting the IL-10 pathway and the production of cyclooxygenase-2 . This inhibition results in the suppression of inflammation and the growth of cancer cells .
Biochemical Pathways
It is known that it impacts the il-10 pathway and the production of cyclooxygenase-2 These pathways are involved in inflammation and cancer cell growth
Pharmacokinetics
It is known that the compound has a molecular weight of 2343 and a density of 1.073±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of Beta-Rotunol’s action is the inhibition of cancer cell growth . By targeting the IL-10 pathway and inhibiting the production of cyclooxygenase-2, Beta-Rotunol can suppress inflammation and inhibit the growth of cancer cells .
特性
IUPAC Name |
(4aR,6R,8aS)-4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-5,6,7,8-tetrahydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10(2)12-5-6-14(4)9-13(16)7-11(3)15(14,17)8-12/h7,12,17H,1,5-6,8-9H2,2-4H3/t12-,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFLKCAWQQMJCA-SNPRPXQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2(C1(CC(CC2)C(=C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C[C@]2([C@@]1(C[C@@H](CC2)C(=C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Rotunol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the silicon-guided acid-promoted rearrangement in the synthesis of β-rotunol and its derivatives?
A1: This rearrangement, a key step in the synthesis outlined by researchers [], transforms a 1-trimethylsilyl-4,5-epoxyeudesmane derived from santonin into a spiro[4,5]decanediol. This spirocyclic compound serves as a crucial intermediate in the synthesis of various spirovetivane sesquiterpenes, including (+)-anhydro-β-rotunol, (-)-premnaspirodiene, and (-)-hinesene [].
Q2: What insights did the synthesis of β-rotunol derivatives provide about the structure of (-)-agarospirene?
A2: The synthesis of various diastereomers of 6,11-spirovetivadiene, achieved during the pursuit of β-rotunol and its derivatives, was instrumental in revising the structure of (-)-agarospirene []. Initially isolated from Scapania sp., (-)-agarospirene's structure was found to be incorrectly assigned. The synthetic work demonstrated that its structure is, in fact, identical to that of (-)-hinesene [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




